![molecular formula C8H15NO2 B186199 Tert-butyl 2-methylaziridine-1-carboxylate CAS No. 129319-71-7](/img/structure/B186199.png)
Tert-butyl 2-methylaziridine-1-carboxylate
Overview
Description
Tert-butyl 2-methylaziridine-1-carboxylate is an organic aziridine compound with a molecular formula of C8H15NO2 . The name is derived from its structure, which contains an aziridine ring and a tert-butyl group. It is a chiral molecule, meaning it exists in two stereoisomers.
Synthesis Analysis
Tert-butyl 2-methylaziridine-1-carboxylate is synthesized by reacting tert-butyl aziridine-1-carboxylate with a chiral auxiliary compound . The resulting mixture is separated into the two stereoisomers, ®- and (S)-tert-butyl 2-methylaziridine-1-carboxylate, using high-performance liquid chromatography (HPLC) . The stereochemistry of Tert-butyl 2-methylaziridine-1-carboxylate is confirmed through nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-methylaziridine-1-carboxylate is C8H15NO2 . The InChI code is 1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-methylaziridine-1-carboxylate has a molecular weight of 157.21 g/mol . It is a colorless liquid at room temperature and pressure. This molecule is soluble in water, ethanol, and chloroform but is insoluble in hexane.Scientific Research Applications
Anionic Polymerization
The compound has been reported to undergo anionic polymerization. Specifically, tert-butyl aziridine-1-carboxylate (BocAz) with a tert-butyloxycarbonyl (Boc) activating group on the nitrogen atom of aziridine has been studied for its polymerization properties. The Boc group is selected for its stability under basic conditions and resistance to nucleophilic reagents .
Research & Development
This compound is also used extensively in research and development laboratories as an experimental building block. It is strictly utilized for non-clinical purposes, such as developing new synthetic methods or studying reaction mechanisms .
Steric Hindrance Studies
The tert-butyl group attached to the carboxylate group provides an opportunity to study steric hindrance effects in chemical reactions. Its bulky nature can inhibit certain types of reactions, such as nucleophilic substitution, providing insights into reaction dynamics .
Availability and Purity
Tert-butyl 2-methylaziridine-1-carboxylate is available from various chemical suppliers, with options for different purity levels and pack sizes to suit research needs. This availability facilitates its use in diverse scientific applications .
Safety and Hazards
Mechanism of Action
Action Environment
The action of Tert-butyl 2-methylaziridine-1-carboxylate is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other reactants. It is also important to note that safety precautions should be taken when handling this compound, as it has been associated with certain hazards, including skin and eye irritation, and respiratory irritation .
properties
IUPAC Name |
tert-butyl 2-methylaziridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIJOWSVJKBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449128 | |
Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methylaziridine-1-carboxylate | |
CAS RN |
129319-71-7 | |
Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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